molecular formula C13H19NO B12944905 (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Cat. No.: B12944905
M. Wt: 205.30 g/mol
InChI Key: NIBSHXMVCKHGRU-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is characterized by the presence of a tetrahydro-2H-pyran ring and an o-tolyl group attached to a methanamine moiety. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with o-toluidine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methanamine linkage . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted methanamine derivatives .

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    (Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    (Tetrahydro-2H-pyran-4-yl)(phenyl)methanamine: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity compared to its isomers and analogs. This unique structure may result in distinct interactions with molecular targets and different applications in research and industry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2-methylphenyl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C13H19NO/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-5,11,13H,6-9,14H2,1H3

InChI Key

NIBSHXMVCKHGRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2CCOCC2)N

Origin of Product

United States

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